N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a fused benzene and pyrimidine ring, and a chlorophenylmethyl group attached to the nitrogen atom of the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common approach is the condensation of anthranilic acid with an appropriate chloroacetamide derivative under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the quinazolinone ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chlorophenylmethyl group can introduce new substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer tests.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: A closely related compound with additional chlorine substituents.
N-[(2-methoxyphenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: A variant with a methoxy group instead of a chloro group.
Uniqueness: N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide stands out due to its specific structural features and reactivity profile. Its chlorophenylmethyl group and quinazolinone core contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-7-3-1-5-11(13)9-19-15(22)10-21-16(23)12-6-2-4-8-14(12)20-17(21)24/h1-8H,9-10H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIMZFQKYNVOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.